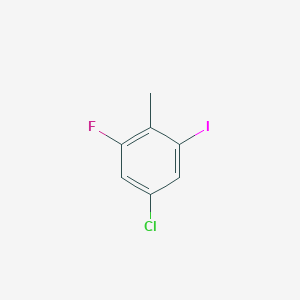
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane is a complex organic compound characterized by its tetrahydropyran ring structure, benzyloxy groups, and p-tolylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of benzyloxy groups: Benzylation reactions using benzyl halides and a suitable base (e.g., sodium hydride) are employed to introduce benzyloxy groups.
Attachment of the p-tolylthio group: This step involves the use of p-tolylthiol and a coupling reagent (e.g., dicyclohexylcarbodiimide) to attach the p-tolylthio group to the tetrahydropyran ring.
Attachment of the triisopropylsilane group: This is typically achieved through silylation reactions using triisopropylsilyl chloride and a base (e.g., imidazole).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and ensuring purity through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and p-tolylthio groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the tetrahydropyran ring or the benzyloxy groups, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like thiols or amines can replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Products include oxidized benzyloxy and p-tolylthio derivatives.
Reduction: Reduced forms of the tetrahydropyran ring and benzyloxy groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxy groups.
Aplicaciones Científicas De Investigación
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and p-tolylthio groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring structure may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a phenylthio group instead of a p-tolylthio group.
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(methylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness
The uniqueness of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and p-tolylthio groups, along with the tetrahydropyran ring, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C36H50O4SSi |
|---|---|
Peso molecular |
606.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,6R)-6-(4-methylphenyl)sulfanyl-3,4-bis(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C36H50O4SSi/c1-26(2)42(27(3)4,28(5)6)39-25-34-36(38-24-31-16-12-9-13-17-31)33(37-23-30-14-10-8-11-15-30)22-35(40-34)41-32-20-18-29(7)19-21-32/h8-21,26-28,33-36H,22-25H2,1-7H3/t33-,34-,35-,36-/m1/s1 |
Clave InChI |
CTIYXZXMLBTDOY-MGXDLYCJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)SC2CC(C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)








![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)

